JI130 was synthesized by the Duke Small Molecule Synthesis Facility, ensuring high purity and identity validated through mass spectrometry . It belongs to a class of small organic molecules designed to interfere with specific protein-protein interactions within cellular signaling pathways. The compound was derived from an initial lead identified through a chemical library screening aimed at finding Hes1 antagonists, which are crucial for regulating cell proliferation and differentiation .
The synthesis of JI130 involved several key steps aimed at optimizing its potency and specificity. Initially, a lead compound was identified, which underwent extensive chemical modifications to enhance its inhibitory effects on Hes1-mediated transcriptional repression. The synthesis process included:
The molecular structure of JI130 is characterized by specific functional groups that facilitate its interaction with target proteins. While detailed structural data is not explicitly provided in the sources, it is noted that JI130's design allows it to effectively bind to prohibitin 2 (PHB2), a protein associated with cancer progression .
JI130 has been shown to engage in specific biochemical interactions rather than traditional chemical reactions. Its primary reaction involves binding to PHB2, stabilizing its interaction with Hes1 outside the nucleus. This action leads to G2/M cell-cycle arrest in treated cells . The compound's mechanism does not involve typical organic reactions but rather focuses on modulating protein interactions within cellular pathways.
The mechanism by which JI130 exerts its effects involves several critical processes:
JI130 has several promising applications in scientific research and potential therapeutic contexts:
JI130 represents a significant advancement in targeted cancer therapeutics emerging from chemical biology approaches. This small-molecule compound was developed following the screening of 1,800 compounds enriched for indole-like π-electron-rich pharmacophores, designed to disrupt protein-protein interactions critical in oncogenic transcription factors [1]. Its identification marks a shift from conventional kinase inhibitors to modulators of transcriptional machinery, offering new avenues for cancers driven by aberrant developmental signaling pathways. JI130 and its precursor JI051 exemplify the transition from lead compounds to optimized drug candidates through rigorous medicinal chemistry refinement [2] [10]. The compound’s preclinical efficacy, particularly in recalcitrant malignancies like pancreatic cancer and rhabdomyosarcoma, positions it as a promising chemical probe and potential therapeutic agent [5] [6].
Hes1 (Hes family basic helix-loop-helix transcription factor 1) functions as a pivotal effector of the Notch signaling pathway, governing cell fate decisions during embryonic development. In adulthood, dysregulated Hes1 drives tumorigenesis through multiple mechanisms:
Prohibitin 2 (PHB2), a mitochondrial chaperone protein, unexpectedly emerged as JI130’s molecular target during mechanistic studies. PHB2’s cancer-associated roles include:
Table 1: Key Oncogenic Roles of the PHB2-Hes1 Axis
Component | Biological Function | Cancer-Associated Dysregulation |
---|---|---|
Hes1 | Transcriptional repressor; Notch effector | Overexpression in pancreatic cancer, RMS; drives proliferation & EMT |
PHB2 | Mitochondrial chaperone; transcriptional modulator | Upregulated in melanoma, pancreatic cancer; promotes therapy resistance |
PHB2-Hes1 Interaction | Cytoplasmic sequestration of Hes1 | JI130 stabilizes complex → inhibits Hes1 nuclear translocation |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2